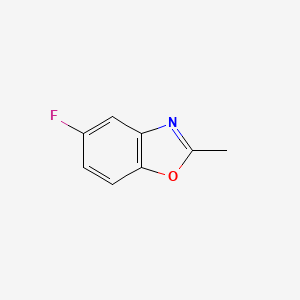

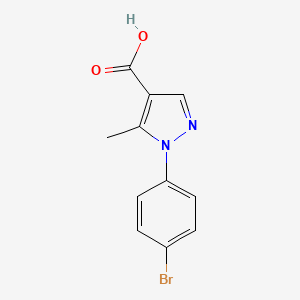

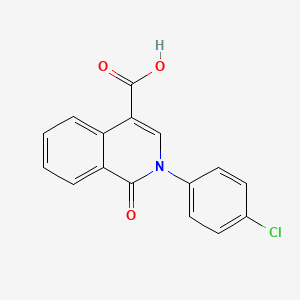

![molecular formula C17H21NO2 B1333199 Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine CAS No. 436088-84-5](/img/structure/B1333199.png)

Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Furan-2-ylmethyl-[1-(4-methoxy-phenyl)-3-methyl-but-3-enyl]-amine" is a furan derivative, which is a class of heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, furfuryl-amine derivatives, which are structurally related to the compound , can be formed from ribose and amino acids through a series of reactions involving decarboxylation, isomerization, and hydrolysis . Another approach to synthesizing furan-based compounds involves the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters . Additionally, enantioselective synthesis methods have been developed for furan-2-yl amines and amino acids, utilizing oxazaborolidine-catalyzed reduction of furan-2-yl ketone oximes .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and diverse. For example, the solid-state structure of a furan compound with a nitro group and methoxy phenyl substituents has been determined using X-ray powder diffraction, revealing a triclinic space group and specific bond angles and lengths . Similarly, the molecular and solid-state structure of other furan derivatives, such as 4-((furan-2-ylmethyl)amino)benzoic acid, has been characterized by spectroscopic methods and X-ray diffraction, with further confirmation by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Furan derivatives can participate in a variety of chemical reactions. Multi-component synthesis methods have been employed to create highly functionalized bifurans and furan-thiophene compounds, involving reactions between furan-2-carbonyl chloride, isocyanides, and acetylenedicarboxylates . The reactivity of furan rings can also be modified through oxidation, leading to the formation of amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The enzymatic synthesis of furan-based polyesters has shown that the number of methylene units in the dicarboxylic segments affects the physical properties of the resulting polymers . Theoretical analyses such as DFT, Hirshfeld surface analysis, and fingerprint plots have been used to understand the intermolecular interactions and physicochemical properties of furan compounds .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Furan-2-ylmethyl derivatives have been utilized in the synthesis of various complex molecules. For instance, 2-Furancarbinol reacts with different silanes to produce novel silatranes, as investigated through spectroscopic techniques and elemental analyses (Singh et al., 2013).

Reactivity Studies

- The reactivity of furan derivatives has been a subject of study, exemplified by the reaction of phthalimidonitrene with various furans, leading to the formation of distinct chemical structures (Jones, 1972).

Biological Activity

- Furan-2-ylmethyl derivatives exhibit biological activity, as shown in the synthesis of 1,3-benzoxazine and aminomethyl compounds from eugenol, which demonstrated toxicity in brine shrimp lethality tests (Rudyanto et al., 2014).

Potential in Medical Research

- Some derivatives of benzo[b]furan, related to furan compounds, have been found to have bioactive components, like in a study where XH-14 derivatives inhibited adipocyte differentiation and adipokine induction (Sung et al., 2010).

Chemical Transformations

- Furan-2-yl(phenyl)methanol has been used in aza-Piancatelli rearrangement with aryl amines to afford trans-4,5-disubstituted cyclopentenone derivatives, showcasing its role in chemical transformations (Reddy et al., 2012).

Synthesis of Labelled Compounds

- Furan derivatives have been used in the synthesis of deuterium-labelled compounds, which are crucial in pharmaceutical and chemical research (Ismail & Boykin, 2004).

Catalysis

- Furan derivatives play a role in catalysis, as seen in the synthesis of isocyanates from furan and thiophene series, highlighting their versatility in chemical reactions (Lebedev et al., 2006).

Photochromic Properties

- Research has been conducted on furan derivatives to study their photochromic properties, which are significant in material science and chemistry (Makarova et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(2)11-17(18-12-16-5-4-10-20-16)14-6-8-15(19-3)9-7-14/h4-10,17-18H,1,11-12H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROBDEBYLPIACA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C1=CC=C(C=C1)OC)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378170 |

Source

|

| Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436088-84-5 |

Source

|

| Record name | N-[1-(4-Methoxyphenyl)-3-methyl-3-buten-1-yl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-1-(4-methoxyphenyl)-3-methylbut-3-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)